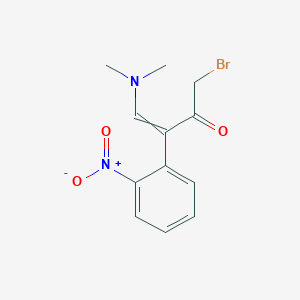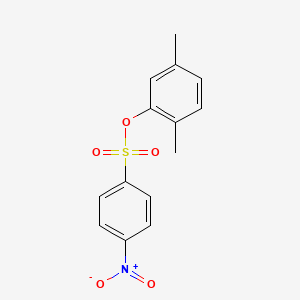![molecular formula C13H23N3O5 B14640090 Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate CAS No. 55085-72-8](/img/structure/B14640090.png)
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate: is a complex organic compound that belongs to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The carbamoylhydrazinylidene group is introduced through a subsequent reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as esterification, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoate chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, potentially converting it into different functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate involves its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazinylidene group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The nonanoate chain may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl nonanoate: A simpler ester with a nonanoate backbone but lacking the carbamoylhydrazinylidene group.
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate: A more complex ester with additional sugar moieties.
Uniqueness: Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is unique due to the presence of the carbamoylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
55085-72-8 |
|---|---|
Formule moléculaire |
C13H23N3O5 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
methyl 9-[2-(carbamoylhydrazinylidene)acetyl]oxynonanoate |
InChI |
InChI=1S/C13H23N3O5/c1-20-11(17)8-6-4-2-3-5-7-9-21-12(18)10-15-16-13(14)19/h10H,2-9H2,1H3,(H3,14,16,19) |
Clé InChI |
HBFRISMJLMSHPC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCOC(=O)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


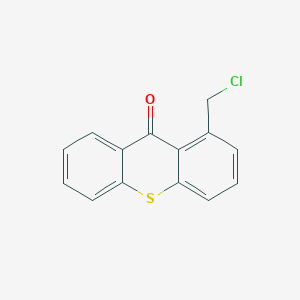
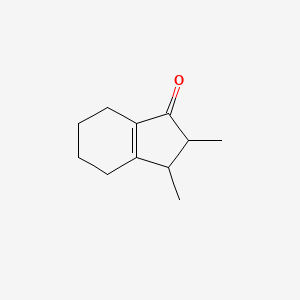
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
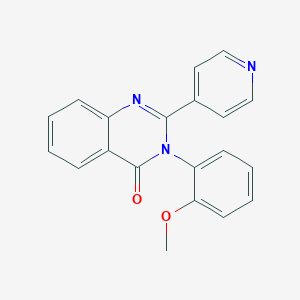
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

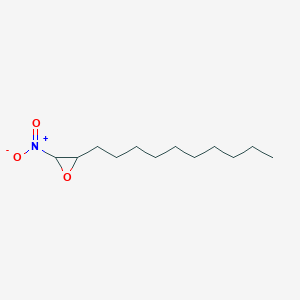
![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
